molecular formula C11H15NO3 B2976747 Methyl 3-amino-3-(3-methoxyphenyl)propanoate CAS No. 669087-27-8

Methyl 3-amino-3-(3-methoxyphenyl)propanoate

Cat. No. B2976747
CAS RN: 669087-27-8
M. Wt: 209.245
InChI Key: DOYKYXMRPXMHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-3-(3-methoxyphenyl)propanoate, also known as MAMPP, is a small molecule that has a wide range of applications in scientific research. MAMPP is a synthetic molecule that is used as a substrate, inhibitor, and activator of enzymes, and is also used as a ligand for proteins and receptors. MAMPP has been used in numerous studies to further understand the mechanisms of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-amino-3-(3-methoxyphenyl)propanoate is involved in various synthetic pathways and chemical reactions. For instance, the compound has been used in the synthesis of α-aminochalcones through the addition of O-methylhydroxylamine to related compounds, followed by isomerization processes. This demonstrates its role in the preparation of complex organic structures, potentially useful in the development of new materials or pharmaceuticals (Reichel & Pritze, 1974).

Catalytic Applications

The compound has been identified as a key intermediate in highly active and selective catalytic processes for the production of valuable chemicals. For instance, it serves as an intermediate in the methoxycarbonylation of ethene, highlighting its importance in industrial chemical synthesis and the production of esters (Clegg et al., 1999).

Biological and Medicinal Chemistry

Methyl 3-amino-3-(3-methoxyphenyl)propanoate also finds applications in the field of medicinal chemistry. It serves as a precursor or intermediate in the synthesis of biologically active compounds, such as those involved in asymmetric biocatalysis processes to produce pharmaceutical intermediates like S-3-amino-3-phenylpropionic acid, an important component in drug synthesis (Li et al., 2013).

Environmental and Analytical Chemistry

In the environmental and analytical chemistry domain, derivatives of methyl 3-amino-3-(3-methoxyphenyl)propanoate are explored for their potential as corrosion inhibitors, showcasing their application in material science and industrial maintenance. This highlights the compound's utility in protecting metals from corrosive environments, contributing to the longevity and durability of industrial infrastructure (Djenane et al., 2019).

properties

IUPAC Name

methyl 3-amino-3-(3-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2/h3-6,10H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYKYXMRPXMHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-(3-methoxyphenyl)propanoate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of β-amino-3-methoxy-benzenepropanoic acid (WO 0041469) (9.38 g, 52 mmol) in concentrated hydrochloric acid (10 ml) and methanol (115 ml), was heated under reflux for 7 hours, then cooled. The reaction was evaporated under reduced pressure, and the residue partitioned between ethyl acetate (300 ml) and 1N sodium hydroxide solution (300 ml). The layers were separated, and the organic phase evaporated under reduced pressure to afford the title compound as a colourless oil, 8.8 g.
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9.38 g
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